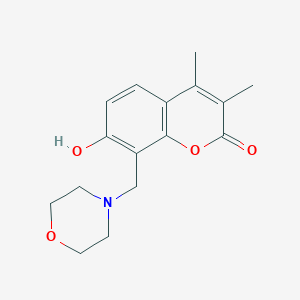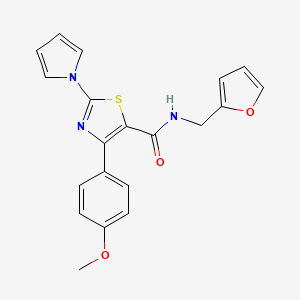
N-(3-methylbutyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-甲基丁基)-4-(5-甲基-1H-四唑-1-基)苯甲酰胺: 是一种合成的有机化合物,属于苯甲酰胺类。其特征在于存在四唑环和苯甲酰胺部分,它们通过 3-甲基丁基链连接。
准备方法
合成路线和反应条件
N-(3-甲基丁基)-4-(5-甲基-1H-四唑-1-基)苯甲酰胺的合成通常涉及以下步骤:
四唑环的形成: 四唑环可以通过在催化剂(如氯化锌)存在下,使适当的腈与叠氮化钠反应来合成。
与苯甲酰胺偶联: 然后使用偶联剂(如 N,N'-二环己基碳二亚胺 (DCC))在碱(如三乙胺)存在下,将四唑衍生物与苯甲酰胺衍生物偶联。
引入 3-甲基丁基链:
工业生产方法
在工业环境中,N-(3-甲基丁基)-4-(5-甲基-1H-四唑-1-基)苯甲酰胺的生产可能涉及优化的反应条件,以确保高产率和纯度。这包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲基上,导致形成相应的醇或羧酸。
还原: 还原反应可以针对苯甲酰胺部分的羰基,将其转化为胺。
取代: 四唑环可以参与亲核取代反应,其中氮原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 如高锰酸钾或三氧化铬在酸性条件下。
还原: 如氢化铝锂或硼氢化钠。
取代: 如胺或硫醇在碱(如氢氧化钠)存在下。
主要产物
氧化: 形成醇或羧酸。
还原: 形成胺。
取代: 形成取代的四唑衍生物。
科学研究应用
N-(3-甲基丁基)-4-(5-甲基-1H-四唑-1-基)苯甲酰胺在科学研究中有几种应用:
药物化学: 它因其作为药理活性化合物的潜力而被研究,特别是在针对特定受体或酶的新药开发中。
材料科学: 该化合物的独特结构使其成为开发具有特定性质(如导电性或荧光性)的新型材料的候选材料。
生物学研究: 它用于生物学测定中,以研究其对细胞过程和途径的影响。
工业应用: 该化合物可用作合成其他复杂分子的中间体。
作用机制
N-(3-甲基丁基)-4-(5-甲基-1H-四唑-1-基)苯甲酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。四唑环可以模拟某些生物配体的结构,使该化合物能够结合并调节这些靶标的活性。这可能导致细胞信号通路和生理反应的变化。
相似化合物的比较
类似化合物
N-(3-甲基丁基)-4-(1H-四唑-1-基)苯甲酰胺: 缺少四唑环上的甲基。
N-(3-甲基丁基)-4-(5-甲基-1H-四唑-1-基)苯甲酸酯: 含有苯甲酸酯而不是苯甲酰胺部分。
独特性
N-(3-甲基丁基)-4-(5-甲基-1H-四唑-1-基)苯甲酰胺的独特性在于同时存在四唑环和苯甲酰胺部分,赋予其特定的化学和生物性质。3-甲基丁基链还通过影响其溶解度和反应性而使其与众不同。
属性
分子式 |
C14H19N5O |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
N-(3-methylbutyl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H19N5O/c1-10(2)8-9-15-14(20)12-4-6-13(7-5-12)19-11(3)16-17-18-19/h4-7,10H,8-9H2,1-3H3,(H,15,20) |
InChI 键 |
IJPJGOCTOIQVPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12167657.png)
![Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B12167663.png)
![(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12167678.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methylpyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12167680.png)
![3-(furan-2-ylmethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167692.png)
![4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-[4-(methylethyl) phenyl]-3-pyrrolin-2-one](/img/structure/B12167696.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12167699.png)

![(4-phenylpiperazin-1-yl)[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12167721.png)

![Dimethyl{3-[(5-phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propyl}amine](/img/structure/B12167727.png)
![1,3-dibenzyl-4',4',6',8'-tetramethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12167740.png)
![methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B12167741.png)
